molecular formula C14H15NO2 B5115616 3,4-dihydro-1,4-ethanochromeno[3,2-b]pyridin-4a(2H)-ol

3,4-dihydro-1,4-ethanochromeno[3,2-b]pyridin-4a(2H)-ol

Cat. No.: B5115616
M. Wt: 229.27 g/mol
InChI Key: XGGQLPQFCCSUJG-UHFFFAOYSA-N
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Description

3,4-Dihydro-1,4-ethanochromeno[3,2-b]pyridin-4a(2H)-ol is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a fused ring system that includes both a chromene and a pyridine moiety, making it a unique and interesting subject for chemical research.

Properties

IUPAC Name

10-oxa-1-azatetracyclo[10.2.2.02,11.04,9]hexadeca-2,4,6,8-tetraen-11-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-14-11-5-7-15(8-6-11)13(14)9-10-3-1-2-4-12(10)17-14/h1-4,9,11,16H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGQLPQFCCSUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3(C2=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1,4-ethanochromeno[3,2-b]pyridin-4a(2H)-ol typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a chromene derivative with a pyridine derivative in the presence of a strong acid like sulfuric acid can lead to the formation of the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. Catalysts and solvents used in the reactions are often recycled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1,4-ethanochromeno[3,2-b]pyridin-4a(2H)-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

3,4-Dihydro-1,4-ethanochromeno[3,2-b]pyridin-4a(2H)-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3,4-dihydro-1,4-ethanochromeno[3,2-b]pyridin-4a(2H)-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4-dihydro-1,4-ethanochromeno[3,2-b]pyridin-4a(2H)-ol apart from these similar compounds is its unique fused ring system that combines both chromene and pyridine moieties. This structural feature gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

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